(2-Methyl-2,3-dihydroindol-1-yl)-[4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methanone
Overview
Description
(2-Methyl-2,3-dihydroindol-1-yl)-[4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methanone is a complex organic compound with a unique structure that combines an indole derivative with a nitro-trifluoromethyl phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-2,3-dihydroindol-1-yl)-[4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methanone typically involves multiple steps, starting with the preparation of the indole derivative and the nitro-trifluoromethyl phenoxy group. The key steps include:
Preparation of the Indole Derivative: This involves the reaction of 2-methylindole with appropriate reagents to introduce the 2,3-dihydroindol-1-yl group.
Formation of the Nitro-Trifluoromethyl Phenoxy Group: This step involves the nitration of a trifluoromethyl phenol derivative to introduce the nitro group.
Coupling Reaction: The final step involves the coupling of the indole derivative with the nitro-trifluoromethyl phenoxy group under specific conditions, such as the use of a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-2,3-dihydroindol-1-yl)-[4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the indole and phenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could yield corresponding oxides.
Scientific Research Applications
(2-Methyl-2,3-dihydroindol-1-yl)-[4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methanone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe due to its unique structure.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Methyl-2,3-dihydroindol-1-yl)-[4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: Structurally similar antioxidants.
Uniqueness
(2-Methyl-2,3-dihydroindol-1-yl)-[4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methanone is unique due to its combination of an indole derivative with a nitro-trifluoromethyl phenoxy group, which imparts distinct chemical and biological properties not found in simpler compounds like dichloroaniline or 4,5-dihydroxy-1,3-benzenedisulfonic acid.
Properties
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-[4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N2O4/c1-14-12-16-4-2-3-5-19(16)27(14)22(29)15-6-9-18(10-7-15)32-21-11-8-17(23(24,25)26)13-20(21)28(30)31/h2-11,13-14H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNVAADDQSNRBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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